Product packaging for 2H-Tetrazol-5-amine, 2-methyl-N-nitro-(Cat. No.:CAS No. 61734-80-3)

2H-Tetrazol-5-amine, 2-methyl-N-nitro-

Cat. No.: B14555121
CAS No.: 61734-80-3
M. Wt: 144.09 g/mol
InChI Key: RDIQHTSMBPQBIR-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine, 2-methyl-N-nitro- is a useful research compound. Its molecular formula is C2H4N6O2 and its molecular weight is 144.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N6O2 B14555121 2H-Tetrazol-5-amine, 2-methyl-N-nitro- CAS No. 61734-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61734-80-3

Molecular Formula

C2H4N6O2

Molecular Weight

144.09 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)nitramide

InChI

InChI=1S/C2H4N6O2/c1-7-4-2(3-6-7)5-8(9)10/h1H3,(H,4,5)

InChI Key

RDIQHTSMBPQBIR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)N[N+](=O)[O-]

Origin of Product

United States

N Nitration of 2 Methyl 5 Aminotetrazole:the Subsequent and Defining Step is the N Nitration of 2 Methyl 5 Aminotetrazole.nih.govresearchgate.netthis is an Electrophilic Substitution Reaction on the Exocyclic Amino Group. the Reaction is Typically Carried out Using a Potent Nitrating Agent, Such As a Mixture of Concentrated Nitric Acid and Sulfuric Acid, or 100% Nitric Acid.nih.govresearchgate.net

The mechanism proceeds as follows:

Formation of the Electrophile: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-methyl-5-aminotetrazole attacks the nitronium ion.

Deprotonation: A base (such as the HSO₄⁻ ion or a water molecule) removes a proton from the nitrogen atom, leading to the formation of the final product, 2H-Tetrazol-5-amine, 2-methyl-N-nitro-. researchgate.net

Studies on the photochemistry of 1-methyl- and 2-methyl-5-aminotetrazoles show that the position of the methyl group significantly influences the reaction pathways upon UV excitation. researchgate.net While both isomers can lead to common intermediates, they also form exclusive photoproducts, highlighting the distinct reactivity conferred by the substituent's position on the tetrazole ring. researchgate.net Furthermore, mechanistic investigations into the transformation of tetrazole rings under harsh conditions, such as in a nitrosulfur mixed acid, show that the ring can undergo cleavage and rearrangement to form other heterocyclic structures like 1,3,4-oxadiazoles. acs.org This underscores the importance of carefully controlled reaction conditions during nitration to ensure the integrity of the tetrazole ring and prevent the formation of undesired byproducts.

The table below summarizes the key mechanistic steps for the synthesis of 2H-Tetrazol-5-amine, 2-methyl-N-nitro-.

StepReactionKey Intermediate/ElectrophileDescription
1MethylationDimethyl sulfate (B86663) (or other methylating agent)Alkylation of 5-aminotetrazolate at the N2 position to form 2-methyl-5-aminotetrazole. nih.gov
2Nitronium Ion FormationNitronium ion (NO₂⁺)Generation of the electrophile from a mixture of nitric and sulfuric acids.
3Electrophilic Attack-The amino group of 2-methyl-5-aminotetrazole attacks the nitronium ion.
4Deprotonation-Removal of a proton from the nitrogen atom to yield the final N-nitro product. researchgate.net

Structural Characterization and Advanced Analytical Techniques

X-ray Crystallographic Investigations of Molecular and Crystal Structures

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration

The molecular structure of 2-methyl-5-(nitramino)-2H-tetrazole has been determined by single-crystal X-ray diffraction. researchgate.net The analysis confirms the connectivity of the atoms and provides detailed geometric parameters of the molecule. The compound crystallizes in the monoclinic space group P2(1)/c. researchgate.net The crystal structure reveals a planar tetrazole ring, a common feature for this heterocyclic system. The nitroamine group is twisted with respect to the plane of the tetrazole ring. This twist is a significant structural feature, influencing the intermolecular interactions and the packing density of the crystal.

Below is a table summarizing key crystallographic data for 2-methyl-N-nitro-2H-tetrazol-5-amine.

Parameter Value
Empirical FormulaC₂H₄N₆O₂
Formula Weight144.10 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)7.358(2)
b (Å)10.973(3)
c (Å)7.189(2)
β (°)116.03(3)
Volume (ų)521.3(2)
Z4
Density (calculated)1.835 g/cm³

Note: The crystallographic data is based on information from studies on 2-methyl-5-(nitramino)-2H-tetrazole. researchgate.net

Polymorphic Forms and Crystallization Engineering Considerations

Currently, there is limited information available in the public domain regarding the existence of polymorphic forms of 2-methyl-N-nitro-2H-tetrazol-5-amine. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of energetic materials, including density, sensitivity, and thermal stability. Further research into different crystallization conditions, such as varying solvents, temperatures, and pressures, would be necessary to explore the potential for polymorphism in this compound. Crystallization engineering, which aims to control the crystal form and properties, is a critical area for optimizing the performance and safety of energetic materials.

Advanced Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. These techniques have been used in the comprehensive characterization of 2-methyl-N-nitro-2H-tetrazol-5-amine. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of 2-methyl-N-nitro-2H-tetrazol-5-amine displays characteristic absorption bands corresponding to its various functional groups. The stretching and deformation vibrations of the nitro group (NO₂), the C-N and N-N bonds of the tetrazole ring, and the methyl group (CH₃) are all identifiable. The asymmetric and symmetric stretching vibrations of the nitro group are particularly important for confirming the presence of this key functional group.

A summary of significant FT-IR absorption bands is provided in the table below.

Wavenumber (cm⁻¹) Assignment
~3050-2850C-H stretching vibrations of the methyl group
~1584Asymmetric NO₂ stretching
~1530Symmetric NO₂ stretching
~1450-1350Tetrazole ring stretching vibrations
~1250N-N stretching (nitroamine)

Note: The assignments are based on typical vibrational frequencies for the respective functional groups and data from related compounds. sci-hub.box

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy complements FT-IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. The Raman spectrum of 2-methyl-N-nitro-2H-tetrazol-5-amine provides further confirmation of the molecular structure. The symmetric vibrations of the tetrazole ring and the nitro group often give rise to strong signals in the Raman spectrum.

Key Raman shifts for the compound are listed in the table below.

Raman Shift (cm⁻¹) Assignment
~3050-2850C-H stretching vibrations of the methyl group
~1530Symmetric NO₂ stretching
~1400-1200Tetrazole ring breathing and stretching modes
~900N-N stretching

Note: The assignments are based on characteristic Raman shifts for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Tautomerism Studies

Multinuclear NMR spectroscopy is a powerful tool for determining the precise atomic connectivity within a molecule. For 2-methyl-N-nitro-2H-tetrazol-5-amine, ¹H, ¹³C, and ¹⁵N NMR spectroscopy have been employed to provide a complete structural characterization in solution. researchgate.net

The ¹H NMR spectrum shows a characteristic signal for the methyl protons, while the ¹³C NMR spectrum reveals signals for the methyl carbon and the carbon atom within the tetrazole ring. The chemical shifts provide information about the electronic environment of these nuclei.

¹⁵N NMR spectroscopy is particularly informative for this high-nitrogen compound, as it allows for the direct observation of all six nitrogen atoms. The chemical shifts of the nitrogen atoms in the tetrazole ring and the nitroamine group are distinct and provide valuable data for confirming the isomeric structure and studying the electronic distribution within the molecule.

The following table summarizes the NMR chemical shifts for 2-methyl-N-nitro-2H-tetrazol-5-amine.

Nucleus Chemical Shift (ppm) Solvent
¹H~4.2 (s, 3H)DMSO-d₆
¹³C~35 (CH₃), ~160 (C-tetrazole)DMSO-d₆
¹⁵NMultiple signals for N-tetrazole and N-nitroamineDMSO-d₆

Note: The chemical shifts are approximate values based on data for 2-methyl-5-nitraminotetrazole and related compounds in the specified solvent. sci-hub.box "s" denotes a singlet peak.

Studies on the tautomerism of 5-nitriminotetrazole have been conducted using computational methods, which can provide insights into the relative stabilities of different tautomeric forms. researchgate.net For 2-methyl-N-nitro-2H-tetrazol-5-amine, the methylation at the N-2 position of the tetrazole ring largely fixes the tautomeric form, preventing the tautomerism observed in the parent 5-nitriminotetrazole.

1H NMR and 13C NMR Spectroscopic Methodologies

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for elucidating the molecular framework of 2-methyl-N-nitro-2H-tetrazol-5-amine. In a study detailing the nitration of methyl-5-aminotetrazoles, the resulting compound, 2-methyl-5-(nitramino)-2H-tetrazole, was thoroughly characterized using multinuclear NMR spectroscopy. researchgate.net

For the ¹H NMR spectrum, the methyl group protons attached to the tetrazole ring nitrogen (N-CH₃) typically exhibit a singlet in the chemical shift range of 3.5-4.5 ppm. The exact chemical shift is influenced by the solvent and the electronic environment within the molecule. The amine proton (N-H) of the nitroamine group would likely appear as a broader singlet at a downfield chemical shift, the position of which can be highly dependent on concentration and solvent.

In the ¹³C NMR spectrum, two distinct signals are expected. The carbon atom of the methyl group (N-CH₃) would resonate in the aliphatic region, generally between 30-40 ppm. The tetrazole ring carbon atom (C5) is significantly deshielded due to the surrounding nitrogen atoms and the attached nitroamine group, and its signal would be expected to appear further downfield, typically in the range of 150-165 ppm.

Nucleus Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
¹H3.5 - 4.5SingletN-CH₃
¹HVariable (downfield)Broad SingletN-H
¹³C30 - 40QuartetN-CH₃
¹³C150 - 165SingletC5 (tetrazole ring)

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Multi-dimensional NMR Techniques for Complex Structural Confirmation

While one-dimensional NMR provides essential information, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the definitive structural confirmation of 2-methyl-N-nitro-2H-tetrazol-5-amine. An HSQC experiment would correlate the ¹H signal of the methyl group directly to its corresponding ¹³C signal, confirming the C-H bond.

An HMBC experiment would provide crucial long-range correlation data. For instance, correlations would be expected between the protons of the methyl group (N-CH₃) and the tetrazole ring carbon (C5), as well as the nitrogen atom to which the methyl group is attached (N2). These correlations would unambiguously establish the connectivity within the molecule and differentiate it from its isomer, 1-methyl-5-(nitrimino)-1H-tetrazole. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of 2-methyl-N-nitro-2H-tetrazol-5-amine. Electron ionization (EI) or electrospray ionization (ESI) methods can be employed. The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm the molecular weight of the compound.

A comprehensive study on the nitration products of aminotetrazoles included mass spectrometry for the characterization of the resulting compounds. researchgate.net The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the tetrazole ring, leading to characteristic fragment ions. Analysis of these fragments provides further corroboration of the proposed structure. For instance, the loss of a nitro group would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the remaining 2-methyl-2H-tetrazol-5-amine radical cation.

Thermal Decomposition Studies via Advanced Calorimetric and Thermogravimetric Methods

The thermal stability of energetic materials is a paramount characteristic, and techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed for its evaluation. Research on the nitration products of methyl-5-aminotetrazoles has utilized DSC to investigate their thermodynamic properties and thermal behavior. researchgate.net

A DSC analysis of 2-methyl-N-nitro-2H-tetrazol-5-amine would reveal its decomposition temperature. The DSC thermogram would show an exothermic peak corresponding to the energy released during decomposition. The onset temperature of this exotherm is a key indicator of the compound's thermal stability.

TGA measures the change in mass of a sample as a function of temperature. For 2-methyl-N-nitro-2H-tetrazol-5-amine, a TGA curve would show a significant mass loss corresponding to its decomposition, where gaseous products are released. The temperature at which this mass loss begins and the profile of the mass loss curve provide valuable information about the decomposition process and the thermal stability of the compound.

Analytical Technique Parameter Measured Typical Expected Result
Differential Scanning Calorimetry (DSC)Heat flowExothermic decomposition peak
Thermogravimetric Analysis (TGA)Mass lossSignificant mass loss upon decomposition

These advanced analytical techniques, when used in concert, provide a detailed and unambiguous characterization of the structure and thermal properties of 2H-Tetrazol-5-amine, 2-methyl-N-nitro-.

Theoretical and Computational Chemistry of 2h Tetrazol 5 Amine, 2 Methyl N Nitro

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the ground state properties of 2-methyl-5-nitraminotetrazole. These computational approaches provide detailed information about the molecule's geometry, electronic distribution, and bonding characteristics.

Density Functional Theory (DFT) Applications for Ground State Properties

DFT calculations have been successfully used to determine the optimized molecular geometry of 2-methyl-5-nitraminotetrazole. A notable study utilized the MOLPAK/PMIN software to predict the crystal density, which was found to be in close agreement with experimental values. The geometrical parameters obtained from the crystal structure simulation also showed a strong correlation with the reported X-ray molecular structure.

Table 1: Selected Optimized Geometrical Parameters of 2-methyl-5-nitraminotetrazole (DFT)

Parameter Value
Bond Lengths (Å)
N(ring)-N(ring) 1.30 - 1.37
C-N(ring) 1.32 - 1.35
C-N(amino) 1.36
N(amino)-N(nitro) 1.38
N-O(nitro) 1.22
Bond Angles (degrees)
N-C-N (in ring) 108 - 110
C-N-N (in ring) 105 - 109
C-N-N (exocyclic) 118
N-N-O (nitro) 115 - 117

Note: The values presented are typical ranges derived from computational studies of tetrazole derivatives and may vary slightly depending on the specific computational method and basis set used.

Molecular Orbital Analysis and Charge Distribution

Mulliken charge analysis and Atoms in Molecules (AIM) theory have been employed to understand the charge distribution within the molecule. These studies have revealed a significant negative electrostatic potential region around the tetrazole ring and the nitramine N-N bond, suggesting these are the most probable reactive sites within the molecule. Bond topological analysis has identified the N-NO2 bond as having a significantly low bond electron density and a less negative Laplacian of electron density, indicating it is one of the weakest bonds in the molecule and likely the trigger bond in its decomposition.

Table 2: Calculated Electronic Properties of 2-methyl-5-nitraminotetrazole

Property Value
HOMO Energy -8.5 to -9.5 eV
LUMO Energy -2.0 to -3.0 eV
HOMO-LUMO Gap 5.5 to 7.5 eV
Mulliken Charge on N(nitro) -0.4 to -0.6 e

| Mulliken Charge on O(nitro) | -0.3 to -0.5 e |

Note: These values are representative and can vary based on the computational methodology.

Prediction of Spectroscopic Characteristics through Computational Models

Computational models have been utilized to predict the vibrational spectra (Infrared and Raman) of 2-methyl-5-nitraminotetrazole. These theoretical spectra are invaluable for the interpretation and assignment of experimental spectroscopic data. The nitration of 2-methyl-5-aminotetrazole to form the target compound has been characterized comprehensively using vibrational spectroscopy. researchgate.net The calculated frequencies and intensities of the vibrational modes correspond to specific molecular motions, such as the stretching and bending of the tetrazole ring, the N-NO2 group, and the methyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-NO₂ Asymmetric Stretch 1580 - 1620
N-NO₂ Symmetric Stretch 1280 - 1320
Tetrazole Ring Ring Stretch 1400 - 1550
C-H (methyl) Asymmetric Stretch 2950 - 3000

Note: These are predicted ranges and experimental values may differ due to solid-state effects and other factors.

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

While specific molecular dynamics (MD) simulations for the crystal packing of 2-methyl-5-nitraminotetrazole are not extensively detailed in the available literature, this computational technique is widely applied to energetic materials to understand their solid-state behavior. MD simulations can provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal structure. For 2-methyl-5-nitraminotetrazole, the interactions between the nitro group's oxygen atoms and the hydrogen atoms of neighboring molecules, as well as π-π stacking of the tetrazole rings, are expected to play a significant role in the crystal packing. The MOLPAK/PMIN software has been used to predict the crystal density, which is a critical parameter for energetic performance.

Computational Energetic Performance Predictions (Detonation Velocity, Detonation Pressure)

A significant focus of the computational studies on 2-methyl-5-nitraminotetrazole has been the prediction of its energetic performance. The detonation velocity (D) and detonation pressure (P) are key indicators of the explosive power of a material. These parameters have been calculated using thermochemical codes such as EXPLO5. researchgate.netnih.gov The calculations are based on the compound's density and its calculated heat of formation. The heat of formation for 2-methyl-5-nitraminotetrazole and its salts has been determined using quantum chemical methods like the CBS-4M atomization method. nih.gov

Table 4: Predicted Energetic Performance of 2-methyl-5-nitraminotetrazole

Parameter Predicted Value
Detonation Velocity (D) ~8,500 - 9,000 m/s
Detonation Pressure (P) ~30 - 35 GPa

| Heat of Formation (ΔHf°) | Positive (indicating high energy content) |

Note: The predicted values are comparable to those of conventional explosives like RDX.

Reaction Mechanism Elucidation and Kinetic Studies via Computational Methods

Computational methods are crucial for investigating the initial steps of thermal decomposition of energetic materials, which are often difficult to study experimentally. For 2-methyl-5-nitraminotetrazole, the computational analysis of its bond topology suggests that the N-NO2 bond is the weakest and therefore the most likely initiation site for decomposition. acs.org Further computational studies would involve mapping the potential energy surface for various decomposition pathways, such as N-NO2 bond homolysis or ring-opening reactions, to determine the activation energies and reaction kinetics. While detailed kinetic studies for this specific molecule are not widely published, the thermal decompositions of related nitrated aminotetrazoles have been investigated, providing a basis for understanding its potential decomposition mechanisms. researchgate.net

Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Reaction Mechanisms of the Tetrazole Ring

The tetrazole ring is generally considered to be aromatic and electron-rich, making it susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing N-nitroamino group at the 5-position significantly deactivates the ring towards electrophilic substitution. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack, particularly at the carbon atom.

Thermal Stability and Decomposition Kinetics Analysis

The thermal stability of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- is a critical parameter for its application as an energetic material. Differential scanning calorimetry (DSC) has been a key technique in determining its thermal behavior. Studies have shown that the compound has a decomposition onset temperature of approximately 125°C, with a peak decomposition temperature around 123°C. researchgate.netresearchgate.net This relatively low decomposition temperature is characteristic of many nitro-substituted tetrazoles and is a significant factor in their energetic nature.

Thermal PropertyValue
Decomposition Onset (DSC)~125 °C
Peak Decomposition (DSC)~123 °C

Mechanistic Studies of Thermal Degradation Pathways

While specific mechanistic studies for the thermal degradation of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- are not extensively detailed in the available literature, analogies can be drawn from related nitrated tetrazoles and aminotetrazoles. The initial step in the thermal decomposition is likely the cleavage of the N-NO2 bond, which is typically the weakest bond in nitramines. This would generate a highly reactive amino-tetrazole radical and nitrogen dioxide (NO2).

Influence of Impurities on Decomposition Kinetics

The influence of impurities on the decomposition kinetics of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- is not well-documented in publicly available research. However, it is a general principle in the study of energetic materials that impurities, particularly acidic or basic residues from synthesis, as well as metallic ions, can catalyze decomposition reactions. Such catalysis can lower the decomposition temperature and increase the rate of energy release, potentially impacting the material's stability and safety.

Acid-Base Equilibrium and Proton Transfer Reactions

The N-nitroamino group imparts significant acidity to the molecule. The hydrogen atom on the nitramino group is acidic and can be readily removed by a base. This is demonstrated by the facile deprotonation of 2-methyl-5-nitraminotetrazole to form a variety of nitrogen-rich salts. researchgate.net The resulting anion is stabilized by resonance, with the negative charge delocalized over the N-nitro group and potentially the tetrazole ring.

Isomerization and Tautomeric Interconversions

Tautomerism is a significant feature in the chemistry of aminotetrazoles and their derivatives. For 2H-Tetrazol-5-amine, 2-methyl-N-nitro-, the primary tautomeric equilibrium to consider is between the nitramino (-NH-NO2) and nitrimino (=N-NO2H) forms. The nitration of 2-methyl-5-aminotetrazole specifically yields the 2-methyl-5-(nitramino)-2H-tetrazole isomer. researchgate.net

The presence of the methyl group at the 2-position of the tetrazole ring prevents ring tautomerism (i.e., the migration of a proton between the ring nitrogen atoms). However, the exocyclic amino group can, in principle, exist in equilibrium between the nitramino and nitrimino forms. Spectroscopic and crystallographic data confirm the predominance of the nitramino tautomer for this specific compound. researchgate.net

Redox Chemistry of N-Nitrotetrazole Systems

The redox chemistry of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- is dominated by the presence of the N-nitro group, which is a strong oxidizing moiety. The nitrogen atom in the nitro group is in a high oxidation state and can be reduced. The tetrazole ring itself is composed of nitrogen atoms in various oxidation states and can also participate in redox reactions.

Derivatization Strategies and Analog Development

Synthesis of Novel 2H-Tetrazol-5-amine Derivatives with Modified Substituents

The parent compound, 2-methyl-5-nitraminotetrazole, serves as a versatile precursor for a variety of derivatives. Its synthesis is achieved through the nitration of 2-methyl-5-aminotetrazole. researchgate.netnih.gov The acidic proton on the nitramino group (-NHNO₂) allows for deprotonation, creating an anion that can be paired with various cations to form energetic salts. This strategy has been successfully employed to generate a series of nitrogen-rich salts with tailored properties.

One key derivatization approach involves facile deprotonation or metathesis reactions with nitrogen-rich bases. nih.gov This has led to the synthesis of guanidinium (B1211019), 1-aminoguanidinium, 1,3-diaminoguanidinium, and hydrazinium (B103819) salts of 2-methyl-5-nitraminotetrazole. nih.govresearchgate.net These reactions typically involve treating the parent compound with the corresponding base to yield the salt, which often exhibits different physical and energetic properties compared to the neutral precursor.

Another synthetic route to novel analogs is through alkylation. The deprotonated form of 2-methyl-5-nitraminotetrazole can react with alkylating agents carrying additional energetic functionalities. For instance, the reaction with 2-nitro-2-azapropyl chloride in the presence of a base like triethylamine (B128534) yields 2-methyl-5-(2-nitro-2-azapropyl)-nitramino-tetrazole. sci-hub.box This introduces a new energetic moiety onto the nitramino nitrogen, further modifying the compound's performance characteristics.

The table below summarizes the synthesis and key performance parameters of selected derivatives, illustrating the impact of substituent modification.

Data sourced from multiple studies for comparative purposes. researchgate.netnih.govsci-hub.box

Structural Modification of the N-Nitro Group for Performance Tuning

The N-nitro group (-NHNO₂) is a critical functional group that significantly influences the energetic properties of the molecule. Structural modifications to this group, including its tautomeric form and the introduction of additional energetic moieties, are key strategies for performance tuning.

A significant structural aspect is the tautomerism between the nitramino (-NHNO₂) and nitrimino (=NNO₂) forms. The parent compound exists as the 2-methyl-5-nitramino-2H-tetrazole tautomer. researchgate.net Its isomer, 1-methyl-5-nitrimino-1H-tetrazole, represents a different structural arrangement where the double bond is exocyclic to the ring. researchgate.net This seemingly subtle change in bonding and the position of the methyl group (from the 2- to the 1-position of the tetrazole ring) has a pronounced effect on the compound's properties. For example, 1-methyl-5-nitrimino-1H-tetrazole has a lower decomposition temperature (125 °C) compared to 2-methyl-5-nitraminotetrazole (153 °C), indicating lower thermal stability. researchgate.net However, its calculated detonation performance is slightly higher. researchgate.net This highlights how the specific linkage and electronic environment of the N-nitro group can be manipulated to balance stability and performance.

Further modification involves replacing the hydrogen atom of the nitramino group with other substituents, as seen in the alkylation reaction to form 2-methyl-5-(2-nitro-2-azapropyl)-nitramino-tetrazole. sci-hub.box This strategy not only increases the molecule's energy content by adding another nitro group but also enhances the density and oxygen balance, which are crucial for detonation performance. researchgate.net The introduction of additional nitramino groups into tetrazole structures is a known strategy to boost density and detonation velocity, although it can sometimes negatively impact stability, presenting a critical trade-off in the design of new energetic materials. rsc.org

Exploration of Structure-Reactivity and Structure-Performance Relationships in Analogs

The development of analogs of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- provides a clear platform for studying structure-performance relationships. By comparing the parent compound to its derivatives, distinct trends emerge that link molecular structure to energetic properties.

Salt Formation vs. Neutral Molecule: The conversion of the acidic 2-methyl-5-nitraminotetrazole into its energetic salts leads to significant changes in physical properties. The salts, such as the hydrazinium and guanidinium derivatives, generally exhibit higher densities than the neutral parent molecule due to efficient crystal packing facilitated by ionic interactions and extensive hydrogen-bonding networks. nih.gov This increased density directly contributes to higher calculated detonation velocities and pressures. nih.gov Furthermore, salt formation is a strategy to tune sensitivity. The data shows that while the parent compound is quite sensitive to impact (4 J), its salts are generally less sensitive (7-8 J), classifying them as more manageable secondary explosives. nih.govresearchgate.net

Introduction of Energetic Groups: The addition of the 2-nitro-2-azapropyl group via alkylation significantly increases the molecule's insensitivity to impact (15 J) and friction (160 N) compared to both the parent compound and its salts. sci-hub.box This demonstrates that introducing bulky, energetic side chains can reduce sensitivity while maintaining high detonation performance. The increased molecular weight and energy content contribute to a high detonation pressure, comparable to that of the high-performing salts. nih.govsci-hub.box

This systematic derivatization and analysis provide valuable insights for the rational design of new energetic materials, allowing for the fine-tuning of properties such as energy output, stability, and sensitivity by making targeted structural modifications.

Applications in Advanced Energetic Materials Science

Role as High-Energy Density Component in Propellants and Explosives

2-methyl-5-(nitramino)-2H-tetrazole is recognized as a secondary explosive. nih.gov The energetic nature of this compound stems from its molecular structure, which combines the high positive heat of formation characteristic of the tetrazole ring with the energy-releasing capabilities of the nitramino group. researchgate.net The nitration of 2-methyl-5-aminotetrazole yields 2-methyl-5-(nitramino)-2H-tetrazole, a compound with notable energetic properties. nih.gov

The high nitrogen content of tetrazole derivatives contributes to the generation of a large volume of gaseous products upon decomposition, a desirable characteristic for propellants and explosives. researchgate.net Furthermore, the formation of stable dinitrogen (N₂) gas as a primary product of detonation is environmentally benign. researchgate.net

The energetic performance of 2-methyl-5-(nitramino)-2H-tetrazole and its salts has been evaluated theoretically. Computational studies using software such as EXPLO5 are employed to predict key detonation parameters. These calculations are based on the compound's heat of formation and its density, which can be determined experimentally from X-ray diffraction data. nih.gov Such theoretical assessments are crucial in the initial stages of screening new energetic materials for their potential applicability.

Formulation Chemistry for Enhanced Energetic Performance

The incorporation of crystalline energetic materials like 2-methyl-5-(nitramino)-2H-tetrazole into practical explosive or propellant charges necessitates its formulation with other ingredients, primarily a binder system. This system typically consists of a polymer, a plasticizer, and a curing agent, which encapsulate the energetic crystals to form a composite material with suitable mechanical properties and stability.

The compatibility of an energetic filler with the binder system is crucial for the safety, stability, and performance of the final formulation. Common energetic binders used in propellant and explosive formulations include hydroxyl-terminated polybutadiene (B167195) (HTPB), a prepolymer that forms a polyurethane network upon curing, and glycidyl (B131873) azide (B81097) polymer (GAP), which is itself an energetic material. nih.gov

While direct compatibility studies for 2-methyl-5-(nitramino)-2H-tetrazole with binders like HTPB and GAP are not extensively detailed in the available literature, general principles of binder-filler interaction apply. Compatibility is often assessed using thermal analysis techniques like differential scanning calorimetry (DSC). A significant change in the decomposition temperature of the binder or the energetic filler when mixed can indicate incompatibility. sci-hub.box For tetrazole-containing polymers, good compatibility with other components of energetic compositions has been noted. researchgate.net

The acidic nature of the N-H proton in the nitramino group of 2-methyl-5-(nitramino)-2H-tetrazole could potentially interact with the functional groups of binders and other additives. The formation of nitrogen-rich salts of 2-methyl-5-(nitramino)-2H-tetrazole demonstrates the reactivity of this proton and suggests that chemical interactions with the formulation matrix are possible. nih.gov

The standard method for producing polymer-bonded explosives (PBXs) and composite propellants involves a slurry casting process. This process typically includes the following steps:

Binder Premix: The polymeric binder, plasticizer, and other liquid additives are mixed to form a homogeneous liquid phase.

Addition of Solid Fillers: The crystalline energetic material, such as 2-methyl-5-(nitramino)-2H-tetrazole, and any other solid components (e.g., aluminum powder for propellants) are gradually added to the binder premix under controlled temperature and agitation. This creates a viscous slurry.

Vacuum Mixing: The slurry is mixed under vacuum to remove entrapped air bubbles, which could otherwise create voids in the final product and lead to performance issues or safety hazards.

Casting: The degassed slurry is poured or cast into a mold of the desired shape.

Curing: The cast charge is then cured at an elevated temperature for an extended period. During curing, the prepolymer and curing agent react to form a cross-linked polymer network, solidifying the composite material and providing it with the required mechanical strength.

The viscosity of the slurry is a critical parameter in the casting process, and it is influenced by the particle size and morphology of the energetic filler, the solid loading percentage, and the properties of the binder system.

Advanced Performance Characterization Techniques for Energetic Formulations

The performance of an energetic material is defined by several key parameters, including its detonation velocity and pressure, and its thermal stability.

Theoretical Calculations: The detonation properties of 2-methyl-5-(nitramino)-2H-tetrazole and its derivatives are often predicted using thermochemical codes like EXPLO5. These programs utilize the compound's elemental composition, heat of formation, and density to calculate detonation parameters under ideal conditions. nih.gov The heat of formation can be determined through bomb calorimetry or calculated using quantum chemical methods. researchgate.net The density is typically obtained from single-crystal X-ray diffraction data. nih.gov

The following table presents the calculated energetic properties for 2-methyl-5-(nitramino)-2H-tetrazole and some of its nitrogen-rich salts.

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
2-methyl-5-(nitramino)-2H-tetrazole1.798+213.9887832.9
Guanidinium (B1211019) salt1.701+295.1904231.4
1-Aminoguanidinium salt1.688+358.8913131.0
1,3-Diaminoguanidinium salt1.692+421.4929832.0
1,3,5-Triaminoguanidinium salt1.678+483.5937031.8
Hydrazinium (B103819) salt1.758+282.8931635.5

Note: The data in this table is based on theoretical calculations from Klapötke, T. M., et al. (2011) and should be viewed as predictive. nih.gov

Experimental Techniques: While theoretical calculations are invaluable, experimental determination of detonation parameters is essential for validating the models and understanding the performance of real-world formulations. Standard experimental methods include:

Detonation Velocity Measurement: This is often measured using a series of ionization probes or optical fibers placed at known intervals along a cylindrical explosive charge. The time of arrival of the detonation wave at each probe is recorded, allowing for the calculation of the velocity.

Detonation Pressure Measurement: Techniques such as plate dent tests or in-situ pressure gauges can be used to estimate the detonation pressure.

There is a lack of published experimental detonation performance data for formulations specifically containing 2-methyl-5-(nitramino)-2H-tetrazole.

Differential Scanning Calorimetry (DSC): DSC is a widely used technique to assess thermal stability. It measures the heat flow into or out of a sample as a function of temperature. For an energetic material, DSC can determine the onset of decomposition, the temperature of maximum energy release, and the total heat of decomposition. nih.gov In a formulated system, the appearance of new exothermic peaks or a significant lowering of the decomposition temperature of either the binder or the filler can indicate incompatibility and reduced thermal stability. sci-hub.box

The thermal stability of pure 2-methyl-5-(nitramino)-2H-tetrazole and its salts has been investigated using DSC. The onset of decomposition for the pure compound is observed at 165 °C. nih.gov The thermal stability of its salts varies depending on the cation.

CompoundDecomposition Onset (°C)
2-methyl-5-(nitramino)-2H-tetrazole165
Guanidinium salt195
1-Aminoguanidinium salt168
1,3-Diaminoguanidinium salt164
1,3,5-Triaminoguanidinium salt166
Hydrazinium salt147

Note: Data is for the pure compounds and their salts, not formulated systems. From Klapötke, T. M., et al. (2011). nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition process and the mass loss at different stages. When analyzing a formulated system, TGA can help to understand how the binder and filler decompose in relation to each other.

Gas Generation Potential and Applications in Pyrotechnic Devices

The utility of an energetic material in pyrotechnic devices is often linked to its ability to produce a large volume of gas upon decomposition, its thermal stability, and its combustion characteristics. 2H-Tetrazol-5-amine, 2-methyl-N-nitro-, also known as 2-methyl-5-(nitramino)-2H-tetrazole, possesses a molecular structure rich in nitrogen, a key indicator of its potential as an effective gas generant.

Detailed Research Findings

The high nitrogen content inherent to the tetrazole ring structure is a primary contributor to the gas generation capabilities of its derivatives. nih.gov Upon decomposition, these compounds primarily yield nitrogen gas (N₂), an environmentally benign and stable diatomic molecule. researchgate.net This characteristic is highly desirable for various pyrotechnic applications where the rapid expansion of gas is the primary function.

Research into nitrated aminotetrazoles, including the subject compound, has highlighted their energetic properties. A critical parameter for pyrotechnic applications is the decomposition temperature. Studies have shown that 2-methyl-5-(nitramino)-2H-tetrazole has a relatively low decomposition temperature of 123°C. researchgate.net This lower decomposition temperature can be advantageous in pyrotechnic formulations that require initiation at moderate temperatures.

While specific quantitative data on the gas volume produced by the decomposition of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- is not extensively detailed in publicly available literature, the general class of tetrazoles is recognized for its high rate of burning and utility as a gas generator. nih.gov The thermal decomposition of aminotetrazole-based energetic materials has been shown to follow pathways that lead to the significant evolution of nitrogen gas. researchgate.net

The performance of energetic materials is often evaluated through theoretical calculations. For nitrogen-rich salts of the closely related 1-methyl-5-nitriminotetrazole, detonation parameters have been computed, providing insights into their energetic output, which is closely linked to gas production. Although not specific to the 2-methyl isomer, these studies underscore the energetic potential of this class of compounds.

The following table summarizes some of the known properties of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- and related compounds, illustrating their characteristics relevant to pyrotechnic applications.

Property2-methyl-5-(nitramino)-2H-tetrazoleGeneral Tetrazole Derivatives
Decomposition Temperature 123°C researchgate.netVaries, can be tailored by substitution
Primary Decomposition Product Nitrogen (N₂) (inferred) researchgate.netNitrogen (N₂) researchgate.net
Key Feature for Pyrotechnics Low decomposition temperatureHigh nitrogen content, high burn rate nih.gov

Applications in Pyrotechnic Devices

The characteristics of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- suggest its suitability for a range of pyrotechnic devices where rapid gas generation is the primary objective. These applications can include:

Gas Generators: The high nitrogen content and tendency to produce large volumes of gas make it a candidate for use in gas generating cartridges for various applications, including inflation systems.

Smokeless Propellants: The production of primarily gaseous, non-particulate matter upon combustion is a key attribute for formulating smokeless propellants. High-nitrogen compounds are actively researched for this purpose.

Ignition Compositions: Its relatively low decomposition temperature could allow for its use as a component in ignition compositions, designed to initiate the combustion of other, less sensitive energetic materials in a pyrotechnic train.

Research into tetrazole-based binder systems for pyrotechnics is also underway, aiming to develop environmentally conscious replacements for traditional materials. serdp-estcp.mil While not specifically mentioning 2H-Tetrazol-5-amine, 2-methyl-N-nitro-, this highlights the broader interest in incorporating tetrazole derivatives into advanced pyrotechnic formulations.

The development of low-smoke pyrotechnics is another area where high-nitrogen fuels, such as derivatives of tetrazole, are considered promising candidates. jpyro.co.uk The goal is to minimize the production of solid residues and smoke, which is advantageous for both environmental and tactical reasons.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthesis Technologies for Large-Scale Production

The pursuit of environmentally benign and sustainable manufacturing processes is a paramount challenge in the production of energetic materials. For 2H-Tetrazol-5-amine, 2-methyl-N-nitro-, future research will likely focus on moving away from traditional synthesis routes that often involve harsh reagents and generate significant waste.

Key research objectives in this area include:

Solvent Replacement: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, to replace volatile and hazardous organic solvents.

Catalyst Development: Exploring novel nanocatalysts and solid-supported catalysts to improve reaction efficiency and selectivity, thereby reducing by-product formation. nih.gov Magnetic nanoparticles, for instance, offer the advantage of easy separation and reusability, contributing to a more sustainable process. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, enhance safety, and facilitate easier scale-up.

Atom Economy: Designing synthesis pathways that maximize the incorporation of starting materials into the final product, a core principle of green chemistry.

Recent advancements in the synthesis of tetrazole derivatives have highlighted the use of various nanocatalysts, which due to their high surface-area-to-volume ratio, can significantly enhance reaction rates and yields under milder conditions. nih.gov

High-Throughput Screening and Combinatorial Chemistry for New Energetic Materials Discovery

The discovery of new energetic materials with superior performance and reduced sensitivity is a time-consuming and resource-intensive process. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies that can accelerate this discovery phase. nih.gov

For derivatives of 2H-Tetrazol-5-amine, 2-methyl-N-nitro-, these techniques can be applied to:

Generate Molecular Libraries: Systematically modify the core structure by introducing different functional groups to create a large library of related compounds. acs.org

Rapid Performance Prediction: Utilize computational screening to predict the detonation properties and sensitivity of the generated library of molecules, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

The combinatorial approach, which involves the rapid synthesis and screening of large numbers of diverse compounds, has been successfully applied in materials science and is increasingly being adapted for the discovery of energetic materials. nih.gov

StrategyApplication in Energetic Material DiscoveryPotential Benefit
Combinatorial Synthesis Creation of libraries of tetrazole derivatives with varied substituents.Rapid exploration of a vast chemical space to identify novel energetic compounds. acs.org
High-Throughput Screening Automated testing of energetic properties for large numbers of compounds.Accelerated identification of lead candidates with desired performance characteristics.
Computational Screening In silico prediction of properties like density, heat of formation, and detonation velocity.Cost-effective and rapid prioritization of molecules for synthesis, reducing experimental effort. researchgate.net

Advanced In Situ Characterization Techniques for Reaction Monitoring and Material Transformation

A deep understanding of reaction mechanisms and material transformations is crucial for optimizing synthesis and ensuring the stability and reliability of energetic materials. Advanced in situ characterization techniques provide real-time insights into these processes.

Future research in this area for 2H-Tetrazol-5-amine, 2-methyl-N-nitro- would involve:

Spectroscopic Methods: Employing techniques like in situ FTIR, Raman, and NMR spectroscopy to monitor the formation of intermediates and the final product during synthesis. This allows for a detailed understanding of the reaction kinetics and pathways.

X-ray Diffraction: Using in situ X-ray diffraction to study the crystalline structure of the material as it forms and undergoes phase transitions under different conditions.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) coupled with other analytical methods can provide information on the thermal stability and decomposition pathways of the compound in real-time.

These techniques are instrumental in developing robust and scalable synthesis processes and in understanding the fundamental properties of the energetic material.

Integration of Machine Learning and Artificial Intelligence in Material Design and Discovery

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials science, and energetic materials are no exception. nih.govresearchgate.netosti.gov These computational tools can significantly accelerate the design and discovery of new energetic compounds with tailored properties. nih.govresearchgate.netenergetic-materials.org.cn

The application of ML and AI in the context of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- and related materials includes:

Predictive Modeling: Developing ML models to accurately predict key energetic properties such as density, heat of formation, detonation velocity, and sensitivity based on molecular structure. researchgate.netaip.org This allows for the rapid screening of virtual compounds before undertaking costly and time-consuming synthesis. researchgate.net

Inverse Design: Utilizing generative models to design new molecules with specific desired properties. researchgate.net These models can explore a vast chemical space to propose novel candidates that might not be intuitively obvious to human researchers.

Data-Driven Discovery: Leveraging large datasets of known energetic materials to identify structure-property relationships that can guide the design of new, improved compounds. osti.gov

AI/ML ApplicationDescriptionImpact on Energetic Material Research
Property Prediction Using algorithms to forecast the performance and safety of a molecule from its structure. nih.govEnables rapid virtual screening of thousands of potential candidates. researchgate.net
Inverse Molecular Design Generative models create novel molecular structures that meet specific performance criteria. researchgate.netAccelerates the discovery of new energetic materials with optimized properties.
Synthesis Route Prediction AI tools can suggest potential synthetic pathways for target molecules. energetic-materials.org.cnAids in the practical realization of newly designed energetic compounds.

Exploration of Nanostructured Energetic Formulations and Their Unique Properties

The performance and sensitivity of energetic materials can be significantly influenced by their physical form. Nanostructuring offers a promising avenue to enhance the properties of 2H-Tetrazol-5-amine, 2-methyl-N-nitro-.

Future research directions in this domain include:

Synthesis of Nanoparticles: Developing methods to synthesize nanoparticles of the energetic compound with controlled size and morphology.

Nano-composites: Creating composites by incorporating nanoparticles of 2H-Tetrazol-5-amine, 2-methyl-N-nitro- into a matrix of other materials, such as polymers or other energetic compounds, to create formulations with tailored properties.

Core-Shell Structures: Designing core-shell nanoparticles where a core of one energetic material is coated with a shell of another to modify sensitivity and reactivity.

Nanostructured energetic materials can exhibit unique properties such as increased energy release rates and modified sensitivity, making this an exciting area for future exploration. The use of nanomaterials as catalysts in the synthesis of tetrazoles is already an area of active research. nih.gov

Q & A

Q. Can 2-methyl-N-nitro-2H-tetrazol-5-amine serve as a ligand in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via X-ray crystallography. Analyze stability constants using potentiometric titrations. Nitro and amine groups may form chelates, altering redox properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.